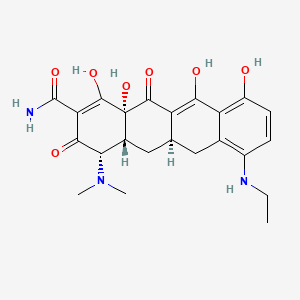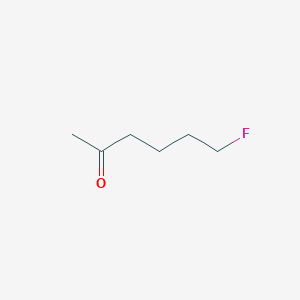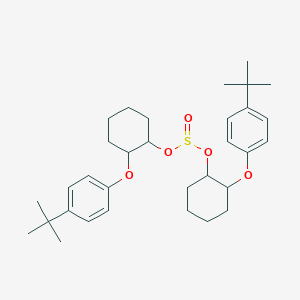
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite: is an organic compound that features a sulfite group bonded to two cyclohexyl rings, each substituted with a 4-(tert-butyl)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite typically involves multiple steps:
Condensation Reaction: Phenol is first condensed with epoxy cyclohexane in the presence of a catalyst at a temperature of 100-102°C for 4-5 hours.
Alkylation: The resulting product undergoes alkylation on the benzene rings to introduce the tert-butyl groups.
Sulfite Formation: The final step involves the reaction of the alkylated product with sulfur oxychloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but utilizes industrial-grade equipment and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfite group to a sulfide.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The phenoxy groups and the sulfite moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(tert-butyl)cyclohexyl) Peroxydicarbonate: Another compound with tert-butyl and cyclohexyl groups but with a peroxydicarbonate moiety instead of a sulfite.
Cyclohexanol-2-(4-tert-butyl-phenoxy): A related compound with a similar phenoxy group but lacking the sulfite moiety.
Uniqueness
Bis(2-(4-(tert-butyl)phenoxy)cyclohexyl) Sulfite is unique due to its specific combination of phenoxy and sulfite groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C32H46O5S |
|---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
bis[2-(4-tert-butylphenoxy)cyclohexyl] sulfite |
InChI |
InChI=1S/C32H46O5S/c1-31(2,3)23-15-19-25(20-16-23)34-27-11-7-9-13-29(27)36-38(33)37-30-14-10-8-12-28(30)35-26-21-17-24(18-22-26)32(4,5)6/h15-22,27-30H,7-14H2,1-6H3 |
InChI Key |
DYOGBPAADDJLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OC3CCCCC3OC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
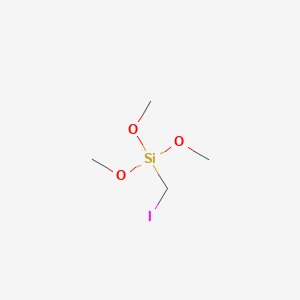


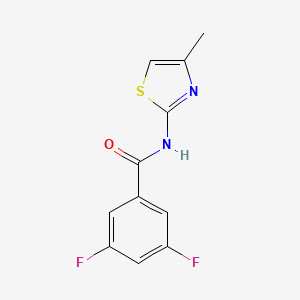
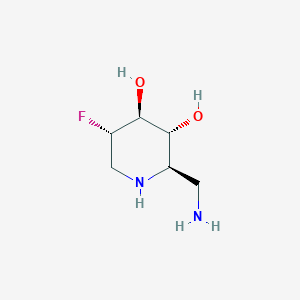
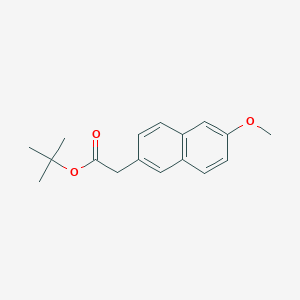


![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
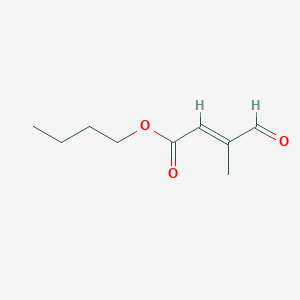
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
